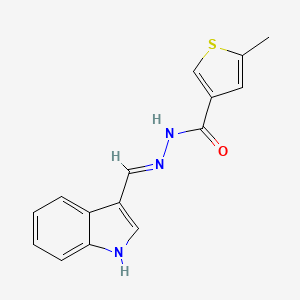![molecular formula C14H15IN2O2 B1190881 5,5-dimethylcyclohexane-1,2,3-trione 2-[(4-iodophenyl)hydrazone]](/img/structure/B1190881.png)
5,5-dimethylcyclohexane-1,2,3-trione 2-[(4-iodophenyl)hydrazone]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-dimethylcyclohexane-1,2,3-trione 2-[(4-iodophenyl)hydrazone] is a hydrazone derivative of 5,5-dimethylcyclohexane-1,2,3-trione Hydrazones are a class of organic compounds characterized by the presence of the functional group R1R2C=NNH2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-dimethylcyclohexane-1,2,3-trione 2-[(4-iodophenyl)hydrazone] typically involves the reaction of 5,5-dimethylcyclohexane-1,2,3-trione with 4-iodophenylhydrazine. The reaction is carried out in an ethanol solution under reflux conditions. The product is then purified through recrystallization. The general reaction scheme is as follows:
5,5-dimethylcyclohexane-1,2,3-trione+4-iodophenylhydrazine→5,5-dimethylcyclohexane-1,2,3-trione 2-[(4-iodophenyl)hydrazone]
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5,5-dimethylcyclohexane-1,2,3-trione 2-[(4-iodophenyl)hydrazone] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The iodine atom in the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products
Oxidation: Corresponding oxides of the compound.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
5,5-dimethylcyclohexane-1,2,3-trione 2-[(4-iodophenyl)hydrazone] has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5,5-dimethylcyclohexane-1,2,3-trione 2-[(4-iodophenyl)hydrazone] involves its interaction with various molecular targets. The hydrazone group can form coordination complexes with metal ions, which can then interact with biological molecules. The compound’s biological activity is often attributed to its ability to interfere with cellular processes, such as enzyme activity and DNA replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5,5-dimethylcyclohexane-1,2,3-trione 2-[(4-nitrophenyl)hydrazone]
- 5,5-dimethylcyclohexane-1,2,3-trione 2-[(4-chlorophenyl)hydrazone]
- 5,5-dimethylcyclohexane-1,2,3-trione 2-[(4-methylphenyl)hydrazone]
Uniqueness
5,5-dimethylcyclohexane-1,2,3-trione 2-[(4-iodophenyl)hydrazone] is unique due to the presence of the iodine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The iodine atom can participate in various substitution reactions, making this compound versatile for further chemical modifications.
Eigenschaften
Molekularformel |
C14H15IN2O2 |
|---|---|
Molekulargewicht |
370.19g/mol |
IUPAC-Name |
3-hydroxy-2-[(4-iodophenyl)diazenyl]-5,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C14H15IN2O2/c1-14(2)7-11(18)13(12(19)8-14)17-16-10-5-3-9(15)4-6-10/h3-6,18H,7-8H2,1-2H3 |
InChI-Schlüssel |
ZXMPVOLWTAJUPT-UHFFFAOYSA-N |
SMILES |
CC1(CC(=C(C(=O)C1)N=NC2=CC=C(C=C2)I)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[5-(Anilinomethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylideneamino]acetamide](/img/new.no-structure.jpg)
![2-(4-chlorophenoxy)-2-methyl-N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]propanohydrazide](/img/structure/B1190802.png)
![N'-[(2-methyl-1H-indol-3-yl)methylene]-2-(4-pyridinyl)-4-quinolinecarbohydrazide](/img/structure/B1190803.png)
![2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]-N'-(2-hydroxybenzylidene)acetohydrazide](/img/structure/B1190804.png)

![3-ethyl-5-{[3-(4-ethylphenyl)-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B1190807.png)
![N'-[4-(diethylamino)-2-hydroxybenzylidene]benzenesulfonohydrazide](/img/structure/B1190811.png)
![N'-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]-2-thiophenecarbohydrazide](/img/structure/B1190812.png)
![3-(4-methylphenyl)-2-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one](/img/structure/B1190815.png)

